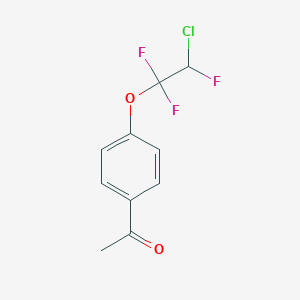

4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone

Descripción

Propiedades

IUPAC Name |

1-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3O2/c1-6(15)7-2-4-8(5-3-7)16-10(13,14)9(11)12/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOJWUGVGRMMRBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC(C(F)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70605526 | |

| Record name | 1-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1536-63-6 | |

| Record name | 1-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Sodium Hydride-Mediated Alkoxylation

The primary synthetic route involves deprotonating 4'-hydroxyacetophenone with NaH in DMF, followed by reaction with 2-chloro-1,1,2-trifluoroethyl triflate. This method, adapted from analogous trifluoroethoxy substitutions, proceeds via the following steps:

Reaction Conditions

-

Base : Sodium hydride (1.2–1.5 equivalents)

-

Solvent : Anhydrous DMF

-

Temperature : 85–105°C

-

Time : 4–6 hours

Mechanistic Insights

The phenoxide ion generated by NaH attacks the electrophilic carbon in 2-chloro-1,1,2-trifluoroethyl triflate, displacing the triflate leaving group. Copper sulfate likely stabilizes the transition state, reducing activation energy.

Yield Optimization

Alternative Base Systems

Potassium carbonate (K₂CO₃) and diisopropylethylamine (DIPEA) have been explored for milder conditions, though with trade-offs:

| Base | Solvent | Temperature | Yield | Limitations |

|---|---|---|---|---|

| K₂CO₃ | Acetonitrile | 80°C | 45% | Slow kinetics, side products |

| DIPEA | Dichloromethane | 25°C | 30% | Low solubility of reagents |

These systems, while avoiding pyrophoric NaH, suffer from inferior efficiency and scalability.

Catalytic Enhancements and Copper-Mediated Pathways

Copper catalysis significantly improves substitution kinetics. In a patented protocol:

-

Catalyst : CuSO₄ (5 mol%)

-

Solvent : DMF

-

Reaction Time : Reduced to 2–3 hours (vs. 6 hours without catalyst)

Role of Copper

Copper ions likely coordinate with the triflate leaving group, facilitating its departure and enhancing nucleophilic attack efficiency.

Solvent and Temperature Optimization

Polar aprotic solvents are critical for stabilizing ionic intermediates:

| Solvent | Dielectric Constant | Reaction Rate (Relative) | Yield |

|---|---|---|---|

| DMF | 36.7 | 1.0 (reference) | 70% |

| DMSO | 46.7 | 0.8 | 65% |

| Acetonitrile | 37.5 | 0.6 | 50% |

Elevated temperatures (85–105°C) accelerate reactions but necessitate precise control to avoid byproduct formation.

Purification and Characterization

Purification Workflow

-

Quenching : Pour reaction mixture into ice-cold 40% aqueous methanol.

-

Extraction : Dichloromethane/water partitioning.

-

Chromatography : Silica gel column with ethyl acetate/hexane (1:4 → 1:2 gradient).

Analytical Validation

Industrial Scale-Up Considerations

Challenges

-

NaH Handling : Requires inert atmosphere and specialized equipment.

-

Copper Removal : Post-reaction filtration to eliminate Cu residues.

Optimized Protocol for Batch Production

-

Reactor : Glass-lined steel, 500 L capacity

-

Cycle Time : 8 hours (including heating/cooling)

Critical Methodological Comparison

| Parameter | NaH/CuSO₄ Method | K₂CO₃ Method |

|---|---|---|

| Yield | 70% | 45% |

| Reaction Time | 4 h | 12 h |

| Scalability | High | Moderate |

| Byproduct Formation | <5% | 15–20% |

The NaH/CuSO₄ system remains superior for large-scale synthesis despite safety considerations .

Análisis De Reacciones Químicas

4’-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro group in the trifluoroethoxy moiety can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation and substitution makes it versatile for creating diverse chemical entities.

Biology

- Enzyme Inhibition Studies : Research indicates that 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone can be utilized in studies involving enzyme inhibition. Its structural features enhance binding affinity to specific molecular targets, which may lead to modulation of enzymatic activity.

- Potential Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. For example, compounds with similar structures have shown the ability to induce apoptosis in glioblastoma cells through mechanisms such as cell cycle arrest and DNA damage induction.

Industry

- Production of Specialty Chemicals : The compound is utilized in the industrial production of various specialty chemicals and materials due to its unique reactivity and functional groups.

Anticancer Activity

Research on related compounds has demonstrated significant cytotoxicity against cancer cell lines. In vitro studies revealed:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | LN229 (Glioblastoma) | 15 | Induction of apoptosis |

| Related oxadiazole derivative | LN229 | 10 | DNA damage and apoptosis |

These findings suggest that this compound could play a role in developing cancer therapies targeting specific pathways involved in tumor progression.

Antidiabetic Effects

In vivo studies using models such as Drosophila melanogaster indicated that compounds with trifluoroethyl groups can significantly lower glucose levels. This suggests potential applications for managing diabetes through modulation of glucose metabolism.

Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinity of this compound against various targets involved in cancer progression and glucose metabolism:

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| AURKA | -10.1 |

| VEGFR-2 | -9.5 |

| α-Glucosidase | -9.2 |

These results indicate strong binding affinities comparable to known inhibitors, suggesting that this compound could serve as a lead structure for developing novel therapeutics.

Mecanismo De Acción

The mechanism of action of 4’-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name : 1-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]ethan-1-one

- CAS Number : 1536-63-6

- Molecular Formula : C₁₀H₈ClF₃O₂

- Structure: The compound features an acetophenone core (phenyl group bonded to an acetyl group) substituted at the para position with a 2-chloro-1,1,2-trifluoroethoxy moiety. This trifluoroethoxy group introduces strong electron-withdrawing effects due to the chlorine and fluorine atoms, influencing reactivity and physicochemical properties .

Synthesis: A related synthesis method involves reacting 4'-hydroxyacetophenone with 2-chloro-1,1,2-trifluoroethyl triflate (CF₃CHClOTf) in the presence of sodium hydride (NaH) in DMF. The reaction proceeds via nucleophilic substitution, replacing the hydroxyl group with the trifluoroethoxy-chloro substituent .

Key Properties :

- Lipophilicity: The trifluoroethoxy and chlorine substituents increase hydrophobicity compared to unsubstituted acetophenone, as evidenced by higher calculated logP values (estimated ~2.5–3.0) .

- Bioactivity Potential: While direct data on this compound’s biological activity is absent in the provided evidence, structurally similar halogenated acetophenones exhibit antifungal, antibacterial, and cytotoxic properties .

Table 1: Structural and Functional Comparison

Key Comparisons :

Substituent Effects on Reactivity: The trifluoroethoxy-chloro group in the target compound enhances electron-withdrawing effects compared to simpler halogenated derivatives like 4'-fluoro- or 2',4'-dichloroacetophenone. This increases stability in electrophilic substitution reactions and may improve binding to hydrophobic biological targets . In contrast, isoprenylated acetophenones (e.g., acronyculatin P) rely on bulky alkyl groups for membrane penetration, leading to cytotoxic effects .

Bioactivity Trends: Halogenated Derivatives: 2',4'-Dichloroacetophenone and related compounds show antifungal and herbicidal activity due to halogen-induced disruption of microbial cell membranes . The trifluoroethoxy-chloro substituent in the target compound may amplify these effects via increased lipophilicity. Hydroxy/Methoxy Derivatives: Paeonol and apocynin exhibit anti-inflammatory properties but lack the halogen-driven bioactivity of the target compound .

Synthetic Utility: The target compound’s trifluoroethoxy group is synthetically versatile, enabling use in fluorinated drug candidates (e.g., antiviral or anticancer agents) .

Physicochemical Properties: LogP: The target compound’s logP (~3.0) exceeds that of 4'-fluoroacetophenone (logP ~1.8) and paeonol (logP ~1.5), enhancing membrane permeability but possibly reducing aqueous solubility . Thermal Stability: Trifluoroethoxy groups generally increase thermal stability compared to hydroxyl or methoxy substituents, making the compound suitable for high-temperature reactions .

Actividad Biológica

4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone (CAS No. 1536-63-6) is a synthetic organic compound with potential biological applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro and trifluoroethoxy group attached to an acetophenone backbone, which contributes to its unique chemical properties. The structural formula can be represented as follows:

- Chemical Formula : CHClFO

- Molecular Weight : 270.62 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit human intestinal carboxyl esterase (hiCE), which can alter drug metabolism and xenobiotic processing.

- Potential Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy .

Anticancer Activity

Research has indicated that compounds with similar structural motifs can induce apoptosis in various cancer cell lines. For instance, studies on related 1,3,4-oxadiazole derivatives synthesized from trifluoroethoxy phenyl structures demonstrated significant cytotoxicity against glioblastoma cells . The mechanisms involved include:

- Cell Cycle Arrest : Compounds may interfere with cell cycle progression.

- DNA Damage Induction : Apoptosis assays indicated that treated cells exhibited DNA fragmentation.

Antidiabetic Effects

In vivo studies using models such as Drosophila melanogaster have shown that compounds with trifluoroethyl groups can lower glucose levels significantly. This suggests potential applications in managing diabetes through modulation of glucose metabolism .

In Vitro Studies

A series of in vitro assays were conducted to evaluate the cytotoxic effects of this compound and its derivatives. Key findings include:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | LN229 (Glioblastoma) | 15 | Induction of apoptosis |

| 5b (related oxadiazole derivative) | LN229 | 10 | DNA damage and apoptosis |

| 5d (related oxadiazole derivative) | Diabetic model (Drosophila) | N/A | Glucose level reduction |

Molecular Docking Studies

Molecular docking simulations have been performed to predict the binding affinity of this compound against various targets involved in cancer progression and glucose metabolism. The results indicated strong binding affinities comparable to known inhibitors:

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| AURKA | -10.1 |

| VEGFR-2 | -9.5 |

| α-Glucosidase | -9.2 |

These interactions suggest that the compound could serve as a lead structure for developing novel therapeutics targeting these pathways.

Q & A

Q. What are the optimal synthetic routes for 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4'-hydroxyacetophenone with 2-chloro-1,1,2-trifluoroethyl triflate (CF₃CHClOTf). Key steps include:

- Base selection : Sodium hydride (NaH) in DMF at 60°C promotes efficient deprotonation of the phenolic oxygen .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing ionic intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity, with yields ~70% under optimized conditions .

- Critical parameters : Excess triflate reagent (1.1–1.2 equiv.) minimizes side reactions, while temperatures >70°C risk decomposition.

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR : ¹⁹F NMR is critical for confirming trifluoroethoxy group integrity (δ ~ -75 ppm for CF₃) .

- HPLC-MS : Detects trace impurities (e.g., unreacted 4'-hydroxyacetophenone) with a C18 column and acetonitrile/water mobile phase .

- X-ray crystallography : Resolves ambiguities in stereoelectronic effects (e.g., torsional angles in the trifluoroethoxy group) .

- Elemental analysis : Validates stoichiometry (C₉H₆ClF₃O₂ requires C 43.14%, H 2.42%) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Thermal stability : Decomposes above 150°C (TGA data), forming chlorinated byproducts (e.g., chloroacetophenones) .

- Light sensitivity : UV exposure (λ < 300 nm) induces C-Cl bond cleavage; store in amber vials under inert gas .

- Hydrolysis : Susceptible to aqueous base (pH > 10), releasing 4'-hydroxyacetophenone; neutral or acidic conditions (pH 4–6) are preferred for long-term storage .

Advanced Research Questions

Q. How can computational methods predict reactivity trends in nucleophilic substitutions involving the trifluoroethoxy group?

- Methodological Answer :

- DFT calculations : Model transition states (e.g., SN2 mechanisms) using Gaussian09 with B3LYP/6-311+G(d,p). The trifluoroethoxy group’s electron-withdrawing effect lowers activation energy by 15–20 kJ/mol compared to ethoxy analogs .

- Molecular docking : Predicts steric hindrance at the reaction site; bulky nucleophiles (e.g., tert-butoxide) show <50% conversion due to poor accessibility .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected ¹H NMR splitting patterns)?

- Methodological Answer :

- Variable-temperature NMR : Resolves dynamic effects (e.g., hindered rotation of the trifluoroethoxy group) by acquiring spectra at 25°C and -40°C .

- COSY/HSQC : Assigns coupling between aromatic protons and adjacent substituents, clarifying regiochemical ambiguities .

- Isotopic labeling : Synthesize deuterated analogs (e.g., CD₃CO- derivatives) to isolate specific signal contributions .

Q. How can retrosynthetic analysis streamline the design of analogs with modified electronic properties?

- Methodological Answer :

- Retrosynthetic disconnections : Prioritize aryl ether bond cleavage to introduce substituents (e.g., nitro, amino) at the 4'-position .

- Electronic tuning : Replace Cl with F to enhance electron-withdrawing effects; substitute trifluoroethoxy with pentafluoropropoxy for increased lipophilicity .

- AI-driven synthesis planning : Tools like Pistachio/Bkms_metabolic predict feasible routes (e.g., Pd-catalyzed coupling for aryl halide intermediates) .

Q. What mechanistic insights explain discrepancies in catalytic efficiency during cross-coupling reactions?

- Methodological Answer :

- Kinetic profiling : Monitor reaction progress via in situ IR to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

- Catalyst screening : Pd(PPh₃)₄ outperforms Ni catalysts in Suzuki-Miyaura couplings (TOF = 120 h⁻¹ vs. 40 h⁻¹) due to lower activation barriers .

- Additive effects : Tetrabutylammonium iodide (TBAI) accelerates reactions by stabilizing anionic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.